N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethylthiazol moiety at the 5-position and an acetamide group linked to a benzo[d]oxazol-2-one fragment. The benzo[d]oxazol-2-one component may enhance metabolic stability or binding affinity compared to simpler analogs .
Properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S/c1-8-13(26-9(2)17-8)14-19-20-15(25-14)18-12(22)7-21-10-5-3-4-6-11(10)24-16(21)23/h3-6H,7H2,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWOYYQHOMKAHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a thiazole ring, an oxadiazole ring, and a benzoxazole moiety, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 358.4 g/mol .
Biological Activities
Research indicates that derivatives of oxadiazole and thiazole exhibit a wide range of biological activities:
-
Anticancer Activity :
- Several studies have reported that compounds containing the 1,3,4-thiadiazole nucleus demonstrate significant anticancer properties by inhibiting cell proliferation in various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) with IC50 values of 4.37 ± 0.7 µM and 8.03 ± 0.5 µM respectively .
- Mechanisms include the inhibition of DNA synthesis and modulation of key signaling pathways involved in tumorigenesis .
-
Antimicrobial Activity :
- The compound has shown efficacy against bacterial virulence factors, suggesting potential use in combating infections by disrupting critical cellular processes .
- The thiazole and oxadiazole rings facilitate interactions with various biological targets, enhancing antimicrobial activity.
- Anti-inflammatory Properties :
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways such as histone deacetylases and carbonic anhydrase .
- Receptor Modulation : It can act as an antagonist at adenosine receptors and other key receptors involved in cancer progression .
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
Below is a comparative analysis of the target compound with three structurally related molecules from the literature:
Research Findings and Limitations
- Anticancer Potential: The target compound’s 2,4-dimethylthiazol group mimics the MTT assay substrate, suggesting possible interference in tetrazolium-based viability assays. This necessitates validation via alternative methods (e.g., ATP assays) .
- Antimicrobial Gaps : While indole-oxadiazole hybrids () show strong Gram-positive activity, the target compound’s benzooxazolone may limit penetration through bacterial membranes, requiring structural optimization.
- Toxicity Concerns: Thioxothiazolidinones () exhibit hepatotoxicity at >50 µM, but the target compound’s acetamide linker may mitigate this risk via reduced reactive metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
